3-Methyl-kdo

Beschreibung

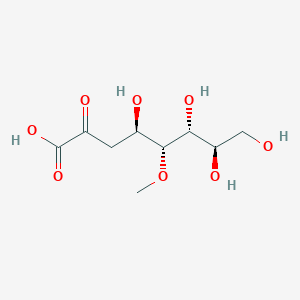

Structure

3D Structure

Eigenschaften

CAS-Nummer |

111187-87-2 |

|---|---|

Molekularformel |

C9H16O8 |

Molekulargewicht |

252.22 g/mol |

IUPAC-Name |

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |

InChI |

InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

HFBGCURPZAAYRW-XVFCMESISA-N |

SMILES |

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |

Isomerische SMILES |

CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |

Kanonische SMILES |

COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |

Synonyme |

3-deoxy-5-O-methylmanno-2-octolusonic acid 3-methyl-KDO |

Herkunft des Produkts |

United States |

Chemical and Enzymatic Synthesis of Kdo and Its Derivatives

Chemical Synthesis

A likely approach to the chemical synthesis of 3-Methyl-kdo would involve the methylation of a suitably protected Kdo precursor. This would require a multi-step process:

Protection of Reactive Groups: The hydroxyl and carboxyl groups of Kdo would need to be protected to prevent unwanted side reactions. This is a common strategy in carbohydrate chemistry.

Methylation at the C3 Position: With other reactive sites blocked, a methylating agent could be introduced to specifically target the C3 position. The absence of a hydroxyl group at C3 in the parent Kdo molecule implies that the methylation would occur on the carbon atom itself. This would likely involve the creation of a nucleophilic center at C3, followed by reaction with an electrophilic methyl source, such as methyl iodide.

Deprotection: Following successful methylation, the protecting groups would be removed to yield the final this compound product.

Enzymatic Synthesis

The biosynthesis of Kdo is a well-characterized enzymatic pathway. Hypothetically, the synthesis of this compound could be achieved through the use of a modified biosynthetic pathway or the action of a specific methyltransferase. This could involve:

Engineered Biosynthetic Enzymes: An enzyme in the Kdo biosynthesis pathway could be engineered to accept a methylated substrate.

Novel Methyltransferase: A yet-to-be-discovered methyltransferase could potentially catalyze the methylation of Kdo or a precursor at the C3 position.

Hypothetical Physical and Chemical Properties

The introduction of a methyl group at the C3 position of Kdo would be expected to alter its physical and chemical properties.

Table 2: Predicted Physicochemical Properties of 3-Methyl-kdo

| Property | Predicted Effect of C3-Methylation | Rationale |

| Molecular Weight | Increased | Addition of a methyl group (CH3) |

| Polarity | Decreased | The methyl group is less polar than a hydrogen atom. |

| Solubility | Potentially decreased in polar solvents | Increased hydrophobic character due to the methyl group. |

| Acidity | Likely unchanged | The carboxylic acid group at C1 is the primary determinant of acidity. |

| Reactivity | Altered steric hindrance around the C2 ketone and C4 hydroxyl group | The methyl group could influence the accessibility of neighboring functional groups to reactants. |

Spectroscopic techniques would be essential for the characterization of this hypothetical compound. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the position of the methyl group, and Mass Spectrometry would determine its molecular weight and fragmentation pattern.

Biological Significance and Roles

Potential Role in Bacterial Lipopolysaccharides

Given that Kdo is an essential component of LPS, the presence of this compound could have several effects:

Altered LPS Structure: The methyl group could introduce a steric clash, altering the conformation of the inner core of LPS.

Modified Outer Membrane Integrity: Changes in LPS structure could impact the stability and permeability of the bacterial outer membrane.

Evasion of the Immune System: The host immune system recognizes specific patterns in LPS. A methylated Kdo could potentially alter this recognition, allowing bacteria to evade an immune response.

of Kdo

3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a crucial monosaccharide in the lipopolysaccharide (LPS) of most Gram-negative bacteria. capes.gov.brwikipedia.orgscispace.com Its primary role is to act as a linker, covalently connecting the lipid A moiety to the core oligosaccharide region of the LPS molecule. ocl-journal.orgocl-journal.org This linkage is essential for the structural integrity of the outer membrane. ocl-journal.org Mutants that are unable to synthesize Kdo are often non-viable, highlighting its fundamental importance for bacterial survival. oatext.com The inner core region of LPS, which contains Kdo, is a relatively conserved structure among different species of Gram-negative bacteria. wikipedia.org

Non-Covalent Methyl-Methyl Interactions and Their Hydrophobic Contributions in Biological Systems

Methyl groups play a significant role in various non-covalent interactions within biological systems, primarily contributing to hydrophobic interactions. acs.org These interactions, while individually weak, are collectively important for the folding, stability, and function of proteins and other macromolecules. acs.orgacs.org The hydrophobic effect drives nonpolar groups, such as methyl groups, to associate with each other in an aqueous environment, minimizing their contact with water molecules. This association is a key driving force in protein folding, leading to the formation of a hydrophobic core. nih.gov

Recent studies have focused on quantifying the strength of these methyl-methyl interactions, revealing that they are primarily driven by London dispersion forces with a minor electrostatic contribution. acs.org The cumulative effect of numerous such interactions can be substantial, influencing everything from the flexibility of an enzyme's active site to the binding of drugs to their protein targets. acs.org

Roles of Methylated Nucleotides in RNA Structure, Biogenesis, and Function

Methylation is a widespread and critical modification of nucleotides in RNA, influencing its structure, biogenesis, and function. frontiersin.orgresearchgate.netnih.gov This epigenetic modification can occur on the bases or the ribose sugar of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). frontiersin.orgresearchgate.net

RNA Structure: Methylation can significantly impact the secondary and tertiary structure of RNA. nih.gov For instance, methylation at the Watson-Crick base-pairing face of a nucleotide can disrupt or alter the formation of double-helical structures, potentially leading to the adoption of alternative conformations like hairpins. nih.gov

RNA Biogenesis: RNA methylation plays a role in various stages of RNA processing, including splicing, nuclear export, and stability. frontiersin.orgnih.gov These modifications can act as signals for the recruitment of specific proteins that regulate these processes.

Conclusion

Kdo Biosynthesis Pathway as a Target for Novel Antibacterial Drug Development

The enzymes involved in the biosynthesis of Kdo are prime targets for the development of new antibacterial agents. Since Kdo is essential for the viability of the majority of Gram-negative bacteria, inhibiting its formation can lead to the disruption of the outer membrane, growth arrest, and cell death. unimib.it This strategy is particularly promising as these enzymes are conserved across many pathogenic species, and no analogous pathway exists in humans, which minimizes the potential for off-target effects.

Researchers have been actively designing and evaluating inhibitors for the key enzymes in the Kdo biosynthetic pathway: Kdo 8-phosphate synthase (KdsA), CMP-Kdo synthetase (KdsB), and Kdo 8-phosphate phosphatase (KdsC).

KdsA (Kdo 8-phosphate synthase): This enzyme catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-arabinose 5-phosphate (A5P) to form Kdo 8-phosphate. Various substrate analogs and other small molecules have been investigated as potential inhibitors.

KdsB (CMP-Kdo synthetase): KdsB activates Kdo for its incorporation into lipopolysaccharide by catalyzing the formation of CMP-Kdo. A combinatorial approach using virtual screening of natural drug libraries, molecular docking, and molecular dynamics simulations has been employed to identify potent lead compounds against KdsB. tandfonline.com These computational methods have identified key amino acid residues, such as Ser13, Arg14, and Asp236, that are crucial for inhibitor binding. tandfonline.com

KdsC (Kdo 8-phosphate phosphatase): This enzyme is responsible for the dephosphorylation of Kdo 8-phosphate to yield Kdo. The development of inhibitors against KdsC is another active area of research to disrupt the Kdo biosynthetic pathway.

The following table summarizes some of the key enzymes in the Kdo biosynthesis pathway and their roles, highlighting them as targets for antibacterial drug development.

| Enzyme | Gene | Function | Status as a Drug Target |

| Kdo 8-phosphate synthase | kdsA | Catalyzes the formation of Kdo 8-phosphate from PEP and A5P. | Actively being investigated for inhibitor design. |

| CMP-Kdo synthetase | kdsB | Activates Kdo by converting it to CMP-Kdo. | Considered a promising target due to its high specificity. tandfonline.com |

| Kdo 8-phosphate phosphatase | kdsC | Hydrolyzes Kdo 8-phosphate to produce Kdo. | Explored as a target to disrupt Kdo availability. |

Metabolic Labeling with Kdo Analogs for Glycan Imaging and Dynamics Studies

Metabolic labeling using analogs of Kdo has emerged as a powerful tool for studying the biosynthesis, localization, and dynamics of LPS in living bacteria. By introducing a Kdo analog with a bioorthogonal functional group, researchers can visualize and track LPS in real-time.

One of the most successful approaches involves the use of azido-Kdo derivatives, such as 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃). researchgate.netnih.gov This analog is taken up by bacterial cells and incorporated into their LPS. nih.govnih.gov The azide (B81097) group, being biologically inert, does not significantly interfere with the metabolic pathway. Subsequently, a fluorescent probe containing a complementary functional group, such as a strained alkyne (e.g., DBCO), can be introduced. acs.org This probe then specifically reacts with the azide group on the incorporated Kdo-N₃ via a bioorthogonal "click" reaction, allowing for the visualization of newly synthesized LPS through fluorescence microscopy. nih.govnih.gov This technique has been successfully applied to various Gram-negative bacteria, including Escherichia coli and Myxococcus xanthus. nih.govacs.org

Quantifying the incorporation of Kdo analogs is crucial for understanding the efficiency of labeling and for conducting kinetic studies of LPS biosynthesis. Several methods are employed for this purpose:

SDS-PAGE and In-Gel Fluorescence: After metabolic labeling with an azido-Kdo analog and a subsequent click reaction with a fluorescent alkyne, the bacterial lysates can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled LPS can then be visualized and quantified directly in the gel. plos.orgnih.gov Studies have shown a linear correlation between the amount of newly synthesized LPS and the duration of Kdo-N₃ labeling, validating this method for estimating relative LPS synthesis rates. plos.orgnih.gov

Mass Spectrometry: Mass spectrometry provides a more detailed molecular-level analysis of Kdo analog incorporation. nih.gov It can confirm the specific incorporation of the analog into LPS structures and identify the resulting modified lipid A species, such as Kdo-N₃–lipid IVA and (Kdo-N₃)₂–lipid IVA. nih.gov However, studies have also revealed that the incorporation efficiency of Kdo-N₃ can be low, with one study estimating it to be less than 1% compared to native Kdo. nih.gov This lower efficiency might be partly due to a reduced specificity of the CMP-Kdo synthetase (KdsB) for the azido analog. nih.gov

The table below outlines the different growth effects observed upon supplementation with azido-Kdo derivatives in M. xanthus.

| Kdo Analog | Concentration | Effect on Growth |

| 8-N₃-Kdo | Not specified | ~52% slower growth compared to control |

| 7-N₃-Kdo | Not specified | No significant effect on growth rate |

Synthetic Kdo-Containing Glycoconjugates for Immunological Research and Vaccine Design

The unique structure of Kdo and its presence in the LPS of many pathogens make it an attractive target for the development of synthetic glycoconjugate vaccines. These vaccines typically consist of a synthetic carbohydrate antigen (the glycan) covalently linked to a carrier protein to enhance its immunogenicity. tandfonline.comrsc.orgnih.gov Synthetic approaches offer several advantages over using natural polysaccharides, including higher purity, well-defined structures, and improved batch-to-batch consistency. nih.gov

A study detailing the synthesis of a tetrasaccharide containing three Kdo residues, representing a genus-specific epitope of chlamydial LPS, demonstrated the potential of this approach. nih.gov When this synthetic glycan was conjugated to bovine serum albumin and used to immunize mice, it elicited monoclonal antibodies with high affinity and specificity for the chlamydial epitope. nih.gov This highlights the utility of synthetic Kdo-containing glycoconjugates in generating specific immune responses and their promise as vaccine candidates. nih.gov

Glycoengineering and Synthetic Biology Strategies Utilizing Kdo Pathways

Glycoengineering and synthetic biology offer exciting opportunities to harness and modify bacterial glycosylation pathways for various applications. biorxiv.orgnih.gov The enzymes of the Kdo pathway can be utilized in engineered bacterial systems to produce novel glycans and glycoconjugates.

By manipulating the genes involved in LPS biosynthesis, including those for Kdo, it is possible to create bacterial strains that display engineered glycans on their cell surface. nih.gov For instance, interrupting the later stages of core oligosaccharide synthesis can lead to the accumulation of a truncated core containing Kdo, which can then be used as an acceptor for the enzymatic addition of other sugars. nih.gov

Furthermore, the enzymes from the Kdo pathway can be used in cell-free systems to synthesize specific Kdo-containing oligosaccharides. These synthetic biology approaches could pave the way for the production of customized glycans for use in research, diagnostics, and therapeutics. The modular nature of these pathways allows for the combination of enzymes from different organisms to create novel biosynthetic routes for complex carbohydrates. drugtargetreview.comnih.gov

Q & A

Q. How can stereochemical purity of this compound be validated beyond standard spectroscopic methods?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) resolves enantiomers. Optical rotation comparisons against literature values () provide supplementary validation. Enzymatic assays using stereospecific kinases (e.g., hexokinase) confirm functional activity of the correct enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.